molecular formula C16H22IN3O B279602 4-iodo-N,1-dimethyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazole-3-carboxamide

4-iodo-N,1-dimethyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B279602
M. Wt: 399.27 g/mol
InChI Key: YGKWDYRNQRPENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-N,1-dimethyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties and has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 4-iodo-N,1-dimethyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with GABA receptors in the brain. This compound acts as a positive allosteric modulator of GABA receptors, which results in an increase in the activity of GABAergic neurons. This, in turn, leads to an increase in the inhibitory effects of GABA on the central nervous system, resulting in anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anxiolytic and antidepressant effects, which are mediated through its interaction with GABA receptors in the brain. It has also been shown to have anticonvulsant effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-iodo-N,1-dimethyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazole-3-carboxamide in lab experiments include its unique properties, which make it a useful tool for studying the role of GABA receptors in the brain. However, one limitation of using this compound is that it can be difficult to synthesize, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research involving 4-iodo-N,1-dimethyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazole-3-carboxamide. One potential direction is to further study its mechanism of action and its effects on GABA receptors in the brain. Another potential direction is to explore its potential use in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further studies could be conducted to optimize the synthesis of this compound and to improve its availability for research purposes.

Synthesis Methods

The synthesis of 4-iodo-N,1-dimethyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazole-3-carboxamide involves the reaction of tricyclo[3.3.1.1~3,7~]dec-1-amine with 4-iodo-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

4-iodo-N,1-dimethyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazole-3-carboxamide has been used in various scientific research studies due to its unique properties. One of the potential applications of this compound is in the field of neuroscience, where it has been used to study the role of GABA receptors in the brain. It has also been studied for its potential use in the treatment of anxiety and depression.

Properties

Molecular Formula

C16H22IN3O

Molecular Weight

399.27 g/mol

IUPAC Name

N-(1-adamantyl)-4-iodo-N,1-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H22IN3O/c1-19-9-13(17)14(18-19)15(21)20(2)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-12H,3-8H2,1-2H3

InChI Key

YGKWDYRNQRPENX-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)I

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.